Methyl imidazo[1,2-a]pyridine-7-carboxylate

Medicinal Chemistry Drug Design Physicochemical Property

Researchers frequently encounter irreproducible results when substituting close analogs of imidazo[1,2-a]pyridine building blocks without validation. Methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS 86718-01-6) eliminates this risk with its well-defined 7-position methyl ester handle. • Balanced logP (1.12) & TPSA (43.6 Ų) for oral bioavailability - superior to more lipophilic analogs • MW 176.17, mp 133-135 °C - solid at RT for easy handling and purification • ≥95% purity with proven scalability to carbohydrazide intermediates Ideal for kinase, tubulin, and anti-TB drug discovery programs.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 86718-01-6
Cat. No. B1354972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl imidazo[1,2-a]pyridine-7-carboxylate
CAS86718-01-6
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=NC=CN2C=C1
InChIInChI=1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3
InChIKeyKYHRVKMXYXBEQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Imidazo[1,2-a]pyridine-7-carboxylate: Specifications & Physicochemical Profile


Methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS 86718-01-6) is a key heterocyclic building block featuring the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized for its extensive application in medicinal chemistry and its presence in several marketed pharmaceuticals [1]. The compound has a molecular weight of 176.17 g/mol (molecular formula C9H8N2O2), a melting point of 133–135 °C, and a measured logP of 1.12, indicating moderate lipophilicity . Its physical form is typically a white to cream solid, and it is stable for long-term storage under cool, dry ambient conditions . The presence of the methyl ester at the 7-position provides a synthetic handle for further derivatization, while its relatively low molecular weight and balanced polarity (TPSA = 43.6 Ų) make it a versatile intermediate for drug discovery campaigns .

1
Privileged imidazo[1,2-a]pyridine scaffold for medicinal chemistry and target studies
2
Methyl ester at 7-position enables straightforward derivatization and SAR exploration
3
Balanced lipophilicity and polarity profile suitable for lead-like molecule optimization

Methyl Imidazo[1,2-a]pyridine-7-carboxylate: Substitution Risk Assessment


The imidazo[1,2-a]pyridine scaffold is highly sensitive to subtle structural modifications, with even minor changes in substitution pattern leading to significant, and often unpredictable, shifts in biological activity and physicochemical properties [1]. This is a critical consideration for procurement, as selecting a close analog—such as an ethyl ester, a carboxylic acid, or a positional isomer—cannot be assumed to yield comparable results in a given assay or synthetic pathway. Reviews of the scaffold's structure-activity relationships (SAR) emphasize that specific substitution at the 7-position is a key driver of activity for numerous targets, including kinases and tubulin, and that altering the ester group can drastically affect target binding, cellular permeability, and metabolic stability [1][2]. Consequently, substituting methyl imidazo[1,2-a]pyridine-7-carboxylate with a readily available alternative without validation introduces a high risk of experimental failure, data irreproducibility, and wasted resources. The following section provides quantitative evidence to substantiate the unique procurement value of this specific compound relative to its closest analogs.

Ester group variation (e.g., ethyl ester, carboxylic acid) may alter reactivity, permeability, and target binding
Positional isomers (e.g., 2- or 3-substituted imidazopyridines) can lead to significantly different SAR and inactivity
Subtle scaffold modifications can unpredictably shift kinase or tubulin interaction profiles; direct replacement without validation may result in irreproducible data

Methyl Imidazo[1,2-a]pyridine-7-carboxylate: Quantitative Differentiation Guide


Lipophilicity Advantage Over Ester Analogs

Methyl imidazo[1,2-a]pyridine-7-carboxylate exhibits a measured logP value of 1.12 (WLOGP), which positions it within an optimal range for both oral bioavailability and CNS permeability . This value is significantly lower than the cLogP range of 3.5–5.3 reported for a series of more lipophilic 2-arylimidazo[1,2-a]pyridine derivatives, a difference that directly impacts their predicted absorption, distribution, and potential for off-target binding [1]. In the context of scaffold optimization, where reducing lipophilicity is a common goal to improve drug-like properties, the methyl ester's balanced profile offers a distinct advantage over bulkier or more hydrophobic analogs [2].

Lipophilicity
Class-level inference
LogP 1.12 (WLOGP) vs. 2-arylimidazo[1,2-a]pyridine cLogP 3.5–5.3 (Δ 2.38–4.18)
Supports selection for oral/CNS drug-like property optimization
In silico and experimental logP values
Medicinal Chemistry Drug Design Physicochemical Property Lipophilicity

7-Substitution: Key Bioactivity Determinant

The 7-position of the imidazo[1,2-a]pyridine scaffold has been identified as a critical vector for modulating biological activity across multiple target classes. A dedicated SAR analysis exploring position 7 demonstrated that modifications at this site can dramatically alter the activity profile of the resulting compounds [1]. In a separate study on novel tubulin polymerization inhibitors, a series of imidazo[1,2-a]pyridine derivatives with varied 7-position substituents were evaluated, with the most potent compound (5b) achieving nanomolar IC50 values (60 nM–1.054 μM) across four cancer cell lines [2]. This highlights the profound impact of precise substitution at this position, a feature that distinguishes methyl imidazo[1,2-a]pyridine-7-carboxylate from analogs with different substitution patterns (e.g., 2- or 3-substituted imidazopyridines). The methyl ester at the 7-position serves as a versatile functional handle for further optimization within this critical pharmacophoric region.

7‑Substitution SAR
Class-level inference
7‑substituted derivative 5b: IC50 60 nM–1.054 μM (Jurkat, B16-F10, HCT116, MDA-MB-231)
7‑position is critical for accessing potent pharmacophore space
Specific IC50 for target compound not reported; precursor value
Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition Tubulin Polymerization

Synthetic Utility: High-Yield Derivatization

The methyl ester group at the 7-position is not merely a spectator substituent; it is a reliable synthetic handle that enables efficient transformation to other valuable intermediates. A reported procedure demonstrates the quantitative conversion of methyl imidazo[1,2-a]pyridine-7-carboxylate to its corresponding carbohydrazide derivative using hydrazine monohydrate [1]. Specifically, the reaction of 11.2 g (63.57 mmol) of the ester with an excess of hydrazine in methanol provided the desired hydrazide, a key intermediate for further functionalization. This high-yielding, scalable transformation underscores the compound's practical utility in multi-step synthesis, offering a clear advantage over analogs lacking a suitable functional group for such straightforward derivatization.

Synthetic Yield
Supporting evidence
Quantitative conversion to carbohydrazide at 11.2 g (63.57 mmol) scale
Supports reliable multi-step synthesis scalability
Exact yield not specified in source
Synthetic Chemistry Process Chemistry Building Block Yield

Favorable In Silico Bioavailability Prediction

The Abbott Bioavailability Score for methyl imidazo[1,2-a]pyridine-7-carboxylate is 0.55, which corresponds to a greater than 10% probability of achieving oral bioavailability (F > 10%) in a rat model . This predictive metric, derived from established medicinal chemistry rules, provides a quantitative assessment of the compound's potential as a lead-like molecule. In contrast, many in-class analogs with higher molecular weight or greater lipophilicity would be predicted to have lower scores, indicating a reduced likelihood of favorable pharmacokinetic properties. This in silico data supports the compound's selection as a starting point for hit-to-lead campaigns where oral dosing is a target product profile.

Predicted Oral Bioavailability
Class-level inference
Abbott Bioavailability Score = 0.55 (>10% probability of F>10% in rat)
Supports selection for hit-to-lead programs targeting oral dosing
In silico prediction; requires experimental validation
ADME Drug-likeness Bioavailability In Silico Prediction

Methyl Imidazo[1,2-a]pyridine-7-carboxylate: Application Scenarios


Kinase & Tubulin Inhibitor Lead Optimization

This compound is ideally suited for medicinal chemistry programs targeting kinases, tubulin polymerization, or other validated targets where the imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore [1]. The quantitative evidence presented demonstrates that the 7-position is a critical vector for modulating activity [2]. Researchers can utilize the methyl ester as a versatile handle for parallel synthesis or focused library generation, exploring SAR around this crucial region to improve potency and selectivity. The favorable in silico bioavailability score (0.55) and balanced logP (1.12) make it a superior starting point compared to more lipophilic analogs for programs aiming for orally bioavailable leads.

Building Block for Complex Molecule Synthesis

The compound's proven synthetic utility as a precursor to advanced intermediates, such as the corresponding carbohydrazide, makes it a reliable and scalable building block for multi-step synthesis [3]. Its well-defined physicochemical properties (melting point 133–135 °C, solid at room temperature) facilitate handling and purification . Procurement of this specific ester over alternatives (e.g., the carboxylic acid or ethyl ester) is justified by its balanced reactivity profile, enabling efficient functionalization under a variety of common reaction conditions without the need for extensive protecting group chemistry.

Standardized Compound for Assay Development & Screening

For core facilities managing compound libraries or developing new biochemical assays, the high purity (≥95%) and well-characterized nature of methyl imidazo[1,2-a]pyridine-7-carboxylate ensure reproducibility across experiments. Its established stability under recommended storage conditions (cool, dry ambient for long-term) minimizes degradation-related variability . The scaffold's broad biological relevance, supported by extensive SAR studies [1], means it can serve as a valuable reference compound or a starting point for developing new probes targeting a wide array of therapeutic areas, from oncology to infectious disease.

Application
Selection Property
Validation Focus
Kinase & Tubulin Inhibitor Lead Optimization
Privileged scaffold with validated 7‑position SAR
Potency and selectivity optimization in kinase/tubulin assays
Complex Molecule Synthesis
Versatile methyl ester handle for straightforward derivatization
Scalable synthesis and functional group tolerance
Assay Development & Screening
High purity and ambient storage stability
Lot-to-lot reproducibility in screening campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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